molecular formula C12H15BrN2O B8681075 N-[(4-bromophenyl)methyl]-1-pyrrolidinecarboxamide

N-[(4-bromophenyl)methyl]-1-pyrrolidinecarboxamide

Cat. No. B8681075
M. Wt: 283.16 g/mol
InChI Key: DLJSWHCOEAFJCM-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

A solution of 4-bromobenzylisocyanate (408 mg, 1.92 mmol) in acetonitrile (15 ml) was treated with triethylamine (390 mg, 3.86 mmol) followed by pyrrolidine (137 mg, 1.93 mmol) at room temperature with stirring under argon. The reaction was stirred at 20° C. for 30 minutes and then partitioned between ethyl acetate (10 ml) and water (20 ml). The organic layer was dried over sodium sulphate and evaporated under reduced pressure to give the title compound as a colourless solid (542 mg, 99%).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][N:7]=[C:8]=[O:9])=[CH:4][CH:3]=1.[CH2:12]([N:14](CC)[CH2:15][CH3:16])[CH3:13].N1CCCC1>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][NH:7][C:8]([N:14]2[CH2:15][CH2:16][CH2:13][CH2:12]2)=[O:9])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
408 mg
Type
reactant
Smiles
BrC1=CC=C(CN=C=O)C=C1
Name
Quantity
390 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
137 mg
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 20° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (10 ml) and water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CNC(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 542 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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